molecular formula C13H19N3O B2444176 1-{3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one CAS No. 2094870-50-3

1-{3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one

Cat. No. B2444176
CAS RN: 2094870-50-3
M. Wt: 233.315
InChI Key: UOPONIRSIWXBFN-UHFFFAOYSA-N
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Description

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole derivatives often involves the use of carbonyl compounds and organometallic reagents . For instance, (1-Methyl-1H-imidazol-2-yl)methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .


Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom, and the other is referred to as pyrrole-type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, imidazole shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives are diverse and depend on the specific derivative . For instance, benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature, and these on Fries rearrangement using anhydrous aluminum chloride as a catalyst under neat condition gave hydroxy benzophenones .

Future Directions

Imidazole derivatives have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the future directions for “1-{3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one” could involve further exploration of its potential biological activities and therapeutic applications.

properties

IUPAC Name

1-[3-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-3-13(17)16-7-4-5-11(10-16)9-12-14-6-8-15(12)2/h3,6,8,11H,1,4-5,7,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPONIRSIWXBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CC2CCCN(C2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-1-yl}prop-2-en-1-one

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